1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole
CAS No.: 957294-38-1
Cat. No.: VC21503866
Molecular Formula: C11H11ClN2O3S
Molecular Weight: 286.74g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957294-38-1 |
|---|---|
| Molecular Formula | C11H11ClN2O3S |
| Molecular Weight | 286.74g/mol |
| IUPAC Name | 1-(4-chloro-3-methoxyphenyl)sulfonyl-3-methylpyrazole |
| Standard InChI | InChI=1S/C11H11ClN2O3S/c1-8-5-6-14(13-8)18(15,16)9-3-4-10(12)11(7-9)17-2/h3-7H,1-2H3 |
| Standard InChI Key | BTNKXXCNTITKGF-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
| Canonical SMILES | CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Introduction
Chemical Structure and Properties
Structural Features
The molecular structure of 1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole comprises several key components that define its chemical behavior:
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A central pyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms
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A methyl group at the 3-position of the pyrazole ring
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A sulfonyl group (-SO₂-) connecting the pyrazole nitrogen to the phenyl ring
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A chlorine atom at the 4-position of the phenyl ring
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A methoxy group at the 3-position of the phenyl ring
These structural elements collectively contribute to the compound's physicochemical properties and potential biological interactions. The pyrazole ring serves as a pharmacophore in many bioactive compounds, while the substituents on the phenyl ring and the sulfonyl linkage can influence solubility, membrane permeability, and target binding affinity.
Physical and Chemical Properties
The physical and chemical properties of 1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole are summarized in Table 1, providing essential information for researchers interested in this compound.
Table 1: Physical and Chemical Properties of 1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole
| Property | Value |
|---|---|
| CAS Number | 957294-38-1 |
| Molecular Formula | C₁₁H₁₁ClN₂O₃S |
| Molecular Weight | 286.74 g/mol |
| IUPAC Name | 1-(4-chloro-3-methoxyphenyl)sulfonyl-3-methylpyrazole |
| Standard InChI | InChI=1S/C11H11ClN2O3S/c1-8-5-6-14(13-8)18(15,16)9-3-4-10(12)11(7-9)17-2/h3-7H,1-2H3 |
| Standard InChIKey | BTNKXXCNTITKGF-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
| Solubility | 6.8 μg/mL |
| XLogP3 | 2.5 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 69.6 Ų |
| Complexity | 384 |
These properties indicate that the compound possesses moderate lipophilicity (XLogP3 = 2.5) and a significant polar surface area, which may influence its pharmacokinetic behavior. The presence of four hydrogen bond acceptors suggests potential for intermolecular interactions with biological targets .
Biological Activities
Anti-inflammatory Activity
1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole may exhibit anti-inflammatory activity, a property commonly associated with pyrazole derivatives. This potential is supported by research on structurally related compounds .
Several mechanisms have been proposed for the anti-inflammatory effects of pyrazole derivatives:
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Inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade
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Modulation of pro-inflammatory cytokine production
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Interference with inflammatory signaling pathways
Research by Selvam et al. and El-Sayed et al. has demonstrated that various substituted pyrazoles can exhibit anti-inflammatory activity comparable to standard drugs like diclofenac sodium. The presence of electron-withdrawing groups (such as chloro) and electron-donating groups (such as methoxy) on the aromatic ring can significantly influence the anti-inflammatory profile of these compounds .
Structure-Activity Relationship Considerations
Role of the Pyrazole Ring
The pyrazole core serves as a key pharmacophore in many bioactive molecules. Its nitrogen atoms can participate in hydrogen bonding with target proteins, while the aromatic character of the ring allows for π-π interactions with aromatic amino acid residues in biological targets .
Importance of Substituents
The methyl group at the 3-position of the pyrazole ring can influence the electron density distribution within the heterocycle, potentially affecting its interactions with biological targets. Studies on related compounds suggest that alkyl substitution at this position often enhances biological activity .
The chloro substituent at the 4-position of the phenyl ring can increase lipophilicity and may enhance membrane permeability. Halogen substituents are also known to participate in halogen bonding, which can strengthen ligand-receptor interactions .
The methoxy group at the 3-position of the phenyl ring introduces an electron-donating effect that can influence the electronic properties of the aromatic system. Methoxy substituents can also participate in hydrogen bonding interactions with target proteins .
Significance of the Sulfonyl Linkage
The sulfonyl group (-SO₂-) connecting the pyrazole and phenyl moieties serves as a rigid linker that maintains a specific spatial arrangement between these two key structural elements. The sulfonyl group can also:
Research Applications and Future Directions
The structural features and potential biological activities of 1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole suggest several promising research directions:
Medicinal Chemistry Applications
The compound represents a valuable scaffold for medicinal chemistry research, particularly in the development of new antimicrobial, anti-inflammatory, or anticancer agents. Structure-activity relationship studies could involve systematic modifications of:
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The substitution pattern on the phenyl ring
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The nature and position of substituents on the pyrazole ring
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The type of linker between the pyrazole and phenyl moieties
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Introduction of additional functionality to enhance potency or selectivity
Chemical Probe Development
Given its potential biological activities, this compound could serve as a starting point for developing chemical probes to investigate specific biological processes or pathways. Such probes could be valuable tools for understanding disease mechanisms and identifying new therapeutic targets.
Combination Studies
Investigating potential synergistic effects between 1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole and established drugs could lead to novel combination therapies with enhanced efficacy or reduced side effects.
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